Cas no 1810074-84-0 ((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride)

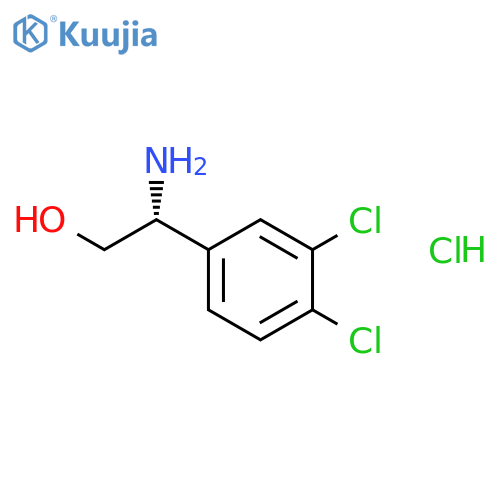

1810074-84-0 structure

商品名:(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

CAS番号:1810074-84-0

MF:C8H10Cl3NO

メガワット:242.530099391937

MDL:MFCD18375621

CID:3042852

PubChem ID:91844791

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

- SCHEMBL26920990

- 1810074-84-0

- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanolhydrochloride

- Benzeneethanol, beta-amino-3,4-dichloro-, hydrochloride (1:1), (betaR)-

- MFCD18375621

- (2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride

- AKOS025395709

- GS-7227

- Y10365

- (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl

- (2R)-2-amino-2-(3,4-dichlorophenyl)ethan-1-ol hydrochloride

-

- MDL: MFCD18375621

- インチ: InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1

- InChIKey: MHVBQPIPUIGSRB-QRPNPIFTSA-N

- ほほえんだ: C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl

計算された属性

- せいみつぶんしりょう: 240.982797g/mol

- どういたいしつりょう: 240.982797g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-5g |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 5g |

¥10046.0 | 2021-09-08 | ||

| abcr | AB462586-250mg |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |

1810074-84-0 | 250mg |

€504.80 | 2025-02-20 | ||

| TRC | B800928-10mg |

(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B800928-50mg |

(r)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 50mg |

$ 210.00 | 2022-06-06 | ||

| A2B Chem LLC | AA96477-5mg |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 5mg |

$118.00 | 2024-04-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R16530-250mg |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 250mg |

¥1216.0 | 2021-09-08 | ||

| Alichem | A019123198-5g |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 95% | 5g |

$1275.14 | 2023-09-02 | |

| A2B Chem LLC | AA96477-3mg |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 3mg |

$105.00 | 2024-04-20 | ||

| abcr | AB462586-1g |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl; . |

1810074-84-0 | 1g |

€1179.80 | 2025-02-20 | ||

| A2B Chem LLC | AA96477-10mg |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride |

1810074-84-0 | 10mg |

$135.00 | 2024-04-20 |

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1810074-84-0 ((R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1810074-84-0)(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

清らかである:99%

はかる:1g

価格 ($):554.0